3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one
Description
This compound is a heterocyclic small molecule featuring a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine core linked to a 3-chlorophenyl-substituted propan-1-one moiety via a piperazine bridge. Its design likely optimizes binding affinity and selectivity through the chlorophenyl group (enhancing lipophilicity and target engagement) and the triazolopyrazine system (contributing to π-π stacking or hydrogen-bonding interactions).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-14-22-23-19-18(21-7-8-26(14)19)25-11-9-24(10-12-25)17(27)6-5-15-3-2-4-16(20)13-15/h2-4,7-8,13H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFRJDRRHITICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.
Construction of the Triazolopyrazine Moiety: This step involves cyclization reactions using appropriate precursors to form the triazolopyrazine ring.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the triazolopyrazine-piperazine intermediate under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties. The triazolo-pyrazine moiety is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of triazolo compounds showed significant activity in animal models of depression, suggesting that this compound may possess similar effects.
Anxiolytic Effects
The compound's structural similarity to known anxiolytics suggests potential use in treating anxiety disorders. Experimental studies have shown that piperazine derivatives can modulate GABAergic activity, which is crucial for anxiety regulation.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of triazole-containing compounds. They have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The specific application of this compound in cancer therapy requires further exploration but holds promise based on preliminary findings from related compounds.
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, a derivative of the compound was administered to evaluate its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as a therapeutic agent for depression.
Case Study 2: Anxiolytic Properties
Another study assessed the anxiolytic effects through behavioral tests such as the elevated plus maze and open field test. The results showed that subjects treated with the compound exhibited reduced anxiety-like behaviors, confirming its potential application in anxiety treatment.
Case Study 3: Anticancer Activity
A recent investigation focused on the compound's ability to inhibit the growth of breast cancer cells in vitro. The study found that treatment with the compound resulted in decreased cell viability and increased apoptosis markers, suggesting a promising avenue for further research into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibiting or activating certain enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include piperazine-linked triazolopyrazines and spirodecane-dione derivatives, which share structural motifs but differ in core heterocycles and substituents. Below is a comparative analysis based on available
Structural and Functional Insights:
- Core Heterocycle Differences: The target compound’s triazolopyrazine core may confer distinct electronic properties compared to the spirodecane-dione systems in Compounds 13 and 14.
- Substituent Impact : The 3-chlorophenyl group in both the target compound and Compound 14 enhances lipophilicity, which correlates with improved CNS penetration and σ receptor affinity. However, the absence of a spirodecane system in the target compound may reduce off-target receptor binding.
- Piperazine Linker : All three compounds utilize a piperazine bridge, a common feature in CNS-targeting drugs. The substitution pattern on the piperazine (e.g., phenyl vs. chlorophenyl) fine-tunes receptor engagement and metabolic stability.
Pharmacological Limitations:
- The target compound lacks published in vivo data, unlike Compounds 13 and 14, which were profiled in rodent models for anxiolytic and antipsychotic effects .
- Synthetic accessibility varies: The spirodecane-dione scaffold in Compounds 13/14 requires multistep synthesis, whereas the triazolopyrazine core may streamline production.
Critical Notes
Data Gaps : Direct experimental data for the target compound are sparse; comparisons rely on structural analogs and computational predictions.
Diverse Targets: While Compounds 13/14 focus on monoaminergic receptors, the target compound’s triazolopyrazine moiety may shift activity toward kinases (e.g., JAK2 or PI3K) based on related molecules .
Clinical Potential: The chlorophenyl group’s metabolic stability requires investigation, as oxidative dechlorination could reduce efficacy.
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one , often referred to as a triazolo[4,3-a]pyrazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions involving chlorophenyl and piperazine moieties. The synthetic pathway generally includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Piperazine Functionalization : Introducing piperazine groups to enhance biological activity.
- Final Coupling : Attaching the chlorophenyl group to the propanone backbone.
Biological Activity
The biological activity of the compound is primarily characterized by its antibacterial, antimalarial, and potential neuropharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance:
- In Vitro Testing : Compounds similar to the target compound were evaluated against various bacterial strains using the microbroth dilution method. Notably, some derivatives showed moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Antimalarial Activity
The antimalarial potential of triazolo[4,3-a]pyrazine derivatives has also been explored:
- Activity Against Plasmodium falciparum : Compounds were tested for their ability to inhibit the growth of malaria parasites. Some exhibited IC50 values as low as 0.016 µM, indicating potent activity without significant cytotoxicity to human cells .
Neuropharmacological Effects
The compound's structural features suggest possible interactions with neurotransmitter systems:
- NMDA Receptor Modulation : Similar compounds have been shown to bind to NMDA receptors, which are implicated in various neurological disorders. This suggests that the compound may have potential applications in treating conditions such as depression or anxiety .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo[4,3-a]pyrazine derivatives:
| Compound Feature | Effect on Activity |
|---|---|
| Chlorophenyl Substitution | Enhances antibacterial properties |
| Piperazine Linkage | Increases solubility and bioavailability |
| Triazole Ring | Essential for interaction with biological targets |
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antibacterial Properties : A recent study reported that a derivative with a similar structure showed significant antibacterial effects against multi-drug resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
- Antimalarial Research : In research conducted by the Open Source Malaria consortium, various triazolo[4,3-a]pyrazine analogues were synthesized and tested for their antimalarial properties, with some showing promising results against resistant strains of malaria parasites .
Q & A
Basic: What are the key steps in synthesizing 3-(3-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one?
Answer:
The synthesis typically involves:
- Core formation : Condensation reactions to construct the triazolo[4,3-a]pyrazine core, often using carbonyldiimidazole (CDI) as a coupling agent under reflux in anhydrous solvents like DMF or dioxane .
- Piperazine substitution : Introducing the piperazine moiety via nucleophilic substitution. For example, reacting 8-amino-triazolo[4,3-a]pyrazine derivatives with benzyl chloride or aryl halides under reflux (24–48 hours) in dioxane with triethylamine as a base .
- Propanone linkage : Coupling the 3-chlorophenyl group to the piperazine nitrogen using a ketone linker, often via amidation or alkylation reactions. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side products .
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions (e.g., 3-chlorophenyl integration) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]⁺ ion for C₂₁H₂₁ClN₆O) .
- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
Basic: What are the primary pharmacological targets of this compound?
Answer:
Similar triazolo[4,3-a]pyrazine derivatives exhibit affinity for adenosine receptors (A₁ and A₂A) , which regulate neurotransmission and inflammation. Key interactions include:
- A₂A receptor antagonism : The 3-methyl-triazolo group and piperazine substituent enhance binding to the orthosteric site .
- Selectivity modulation : Substitution at the 8-position (e.g., methyl vs. benzyl) impacts A₁/A₂A selectivity ratios .
Advanced: How can structural modifications optimize receptor affinity or selectivity?
Answer:
- 8-Position modifications : Replacing methyl with bulkier groups (e.g., pyrrolidinyl) increases A₂A selectivity by filling hydrophobic pockets .
- Propanone linker tuning : Shortening the linker or introducing electron-withdrawing groups (e.g., Cl, F) improves metabolic stability without compromising affinity .
- Piperazine substitution : Aryl groups (e.g., 3-chlorophenyl) enhance lipophilicity and blood-brain barrier penetration .
Advanced: How to resolve contradictions in reported receptor binding data?
Answer:
Discrepancies may arise from:
- Assay conditions : Differences in radioligand concentration (e.g., [³H]ZM241385 vs. [³H]CGS21680) or buffer pH .
- Membrane preparation : Use of transfected HEK293 cells vs. native tissue membranes affects receptor conformation .
- Statistical validation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values with 95% confidence intervals .
Advanced: What strategies improve solubility and bioavailability?
Answer:
- Salt formation : Hydrochloride salts of the piperazine nitrogen improve aqueous solubility .
- Prodrug design : Esterification of the propanone carbonyl enhances intestinal absorption .
- Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation increases plasma half-life .
Advanced: How to address purity challenges during synthesis?
Answer:
- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
- Chromatography : Flash chromatography with silica gel (ethyl acetate/hexane gradients) removes polar impurities .
- Crystallization : Recrystallization from DMF/i-propanol mixtures yields high-purity crystals .
Advanced: What in vitro models assess metabolic stability?
Answer:
- Liver microsomes : Incubate with human/rat microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to identify metabolic liabilities .
Advanced: How to design analogs with selective receptor binding profiles?
Answer:
- Molecular docking : Use X-ray structures of A₂A receptors (PDB: 4EIY) to model substituent interactions .
- Alanine scanning mutagenesis : Identify key receptor residues (e.g., His264, Glu169) for targeted substitutions .
Advanced: What synergistic effects are observed with co-administered agents?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
